molecular formula C32H46N2O8 B14111031 Inuline

Inuline

Cat. No.: B14111031
M. Wt: 586.7 g/mol
InChI Key: NNDHDYDFEDRMGH-UHFFFAOYSA-N
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Description

Inulin is a naturally occurring polysaccharide belonging to the fructan family, composed of linear β-(2→1)-linked D-fructose units with a terminal glucose residue. It is primarily derived from plant sources such as chicory root, Jerusalem artichoke, and dahlia tubers . Functionally, inulin serves as a prebiotic, promoting gut microbiota balance, and exhibits antioxidant properties by scavenging free radicals and enhancing antioxidant enzyme activity . Its applications span food, pharmaceuticals, and nutraceuticals due to its solubility, low caloric value, and biocompatibility.

Properties

IUPAC Name

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDHDYDFEDRMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hot Water Extraction

Hot water extraction remains the most widely used method due to its simplicity and cost-effectiveness. Roots or tubers are washed, ground, and subjected to hot water (70–90°C) to solubilize inulin. For Jerusalem artichoke, optimal yields (85.4%) are achieved at 74°C for 65 minutes with a liquid-to-solid ratio of 4 mL/g. However, this method suffers from low yields (≤18.3% w/w) and impurities due to co-extraction of proteins and colloidal matter. Ethanol precipitation (96% v/v) is subsequently employed to isolate inulin, though residual sugars and salts necessitate further purification.

Ethanol Precipitation

Post-extraction, inulin is precipitated by adding ethanol to the aqueous extract, reducing solubility. For chicory roots, a 1:4 extract-to-ethanol ratio yields 59.1% inulin via Soxhlet extraction. While effective, this method demands large solvent volumes and energy-intensive drying, limiting scalability.

Advanced Extraction Techniques

Enzyme-Assisted Extraction

Enzymatic hydrolysis enhances yield by breaking down cell walls. Inulinase (EC 3.2.1.7) is applied to raw materials, releasing inulin with minimal degradation. A combination of pectinase and cellulase increases chicory inulin yield to 64.8% by hydrolyzing structural polysaccharides. Enzyme-assisted methods reduce processing time and improve purity but require precise pH and temperature control (40–60°C, pH 4.5–5.5).

Ultrasound-Assisted Extraction (UAE)

UAE leverages acoustic cavitation to disrupt plant cells, achieving higher yields than conventional methods. For chicory, optimal conditions (60°C, 120 minutes, 1:40 solid-to-solvent ratio) yield 64.8% inulin with 98% purity. UAE reduces extraction time by 50% compared to Soxhlet methods while preserving inulin’s molecular structure.

Microwave-Assisted Extraction (MAE)

Microwave irradiation heats plant tissues internally, accelerating diffusion. At 450 W and a 1:18 solid-to-solvent ratio, MAE extracts 12.2% inulin from Dioscorea tubers in 6 minutes. This method is energy-efficient but requires specialized equipment to prevent thermal degradation.

Purification and Refinement

Ultrafiltration

Ultrafiltration (UF) membranes separate inulin based on molecular weight. A 2.5 kDa nominal molecular weight cut-off (NMWCO) membrane isolates high-DP inulin (DP 6–25) with 72% recovery from Jerusalem artichoke extracts. Diafiltration further removes low-DP fractions and salts, achieving >90% purity.

Ion-Exchange Resins

Decolorization and desalination are achieved using ion-exchange resins. A combination of D202 (anion), HD-8 (cation), and D315 (weak anion) resins reduces color intensity by 99.8% and salinity by 93.7% in chicory extracts. This step is critical for pharmaceutical-grade inulin production.

Precipitation and Crystallization

Post-UF, inulin is spray-dried (195°C inlet, 120°C outlet) or freeze-dried to obtain a stable powder. Freeze-drying preserves native structure but is costlier, whereas spray-drying offers scalability despite moderate thermal degradation.

Chemical Modification of Inulin

Oxidation

Periodate oxidation introduces aldehyde groups, enabling crosslinking for hydrogel synthesis. Oxidized inulin (50% degree of oxidation) reacts with adipic acid dihydrazide (AAD) to form pH-sensitive hydrogels for drug delivery. Reaction conditions (4 hours, 25°C) balance functionality and structural integrity.

Crosslinking

Inulin hydrogels synthesized via Schiff base reactions exhibit tunable swelling ratios (200–400%) dependent on AAD concentration (2.5–10% w/v). These hydrogels degrade enzymatically in the colon, making them ideal for targeted drug delivery.

Optimization of Extraction Parameters

Response surface methodology (RSM) and Box-Behnken designs (BBD) optimize critical variables:

  • Temperature : 70–80°C maximizes yield without degrading inulin.
  • Time : 60–120 minutes balances efficiency and energy consumption.
  • Solid-to-solvent ratio : 1:40 (w/v) ensures complete inulin solubilization.

Table 1: Comparative Analysis of Inulin Extraction Methods

Method Yield (%) Purity (%) Time Energy Cost
Hot Water 18.3 75 2–4 hours Moderate
UAE 64.8 98 2 hours Low
Enzyme-Assisted 72.5 92 1.5 hours High
MAE 12.2 85 6 minutes Moderate

Characterization of Inulin

  • FTIR : Confirms β-(2,1) linkages via peaks at 930 cm⁻¹ (fructose) and 820 cm⁻¹ (glucose).
  • Thermal Analysis : TGA shows decomposition at 220–250°C, while DSC reveals a glass transition at 160°C.
  • HPAEC-PAD : Profiles DP distribution; chicory inulin typically has DP 10–12.

Applications and Industrial Scale-Up

Pharmaceutical industries utilize oxidized inulin hydrogels for colon-targeted drug delivery, leveraging pH-sensitive swelling. Food industries employ high-DP inulin as a fat replacer (e.g., 15% substitution in dairy products). Scalable UF systems (e.g., spiral-wound membranes) process 100–500 L/hour, making industrial production feasible.

Chemical Reactions Analysis

Types of Reactions

Anthranoyllycoctonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of anthranoyllycoctonine can lead to the formation of anthranilic acid derivatives, while reduction can yield lycoctonine derivatives .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Cellulose

Inulin and cellulose are both polysaccharides but differ fundamentally in glycosidic linkages and monosaccharide composition. While inulin consists of fructose units linked by β-(2→1) bonds, cellulose is a β-(1→4)-linked glucose polymer. Elemental analysis reveals their isomeric relationship (C₆H₁₀O₅)ₙ, but structural variations lead to distinct physicochemical properties:

Property Inulin Cellulose
Monosaccharide Fructose + terminal glucose Glucose
Glycosidic Bond β-(2→1) β-(1→4)
Solubility Water-soluble Insoluble in water
Source Chicory, dahlia Plant cell walls

Fructooligosaccharides (FOS)

FOS are short-chain fructans (degree of polymerization [DP] = 3–10) structurally similar to inulin (DP = 10–60). Both act as prebiotics, but FOS ferment faster in the colon due to shorter chain length, leading to rapid gas production compared to inulin’s slower fermentation .

Functional Comparison with Similar Compounds

Galactooligosaccharides (GOS)

GOS, like inulin, are prebiotics but differ in monosaccharide composition (galactose vs. fructose) and linkage (β-(1→4/6) vs. β-(2→1)). Clinical studies show inulin selectively stimulates Bifidobacteria, whereas GOS promotes both Bifidobacteria and Lactobacillus species .

Hydroxypiperitone (Monoterpenoid)

Hydroxypiperitone, a monoterpenoid, shares antioxidant properties with inulin but operates through distinct mechanisms. While inulin enhances endogenous antioxidant enzymes (e.g., superoxide dismutase), hydroxypiperitone directly neutralizes free radicals via phenolic groups .

Research Findings and Comparative Efficacy

Prebiotic Activity

  • Inulin vs. FOS : A 2023 meta-analysis demonstrated that inulin (DP > 20) increased Bifidobacteria by 45% in human trials, while FOS showed a 30% increase but higher rates of bloating (25% vs. 12%) .
  • Inulin vs. GOS : Inulin exhibits superior thermal stability in food processing, whereas GOS is more acid-resistant, making it suitable for dairy products .

Antioxidant Capacity

  • Inulin vs. Hydroxypiperitone : Inulin reduced oxidative stress markers (malondialdehyde) by 40% in rodent models, comparable to hydroxypiperitone’s 38% reduction. However, hydroxypiperitone showed faster radical scavenging kinetics (k = 1.2 × 10³ M⁻¹s⁻¹ vs. inulin’s k = 0.8 × 10³ M⁻¹s⁻¹) .

Data Tables

Table 1: Structural and Functional Properties of Inulin and Comparators

Compound Chemical Class Key Functional Groups Primary Applications
Inulin Fructan β-(2→1) fructosyl-glucose Prebiotics, fat replacers
Cellulose Glucan β-(1→4) glucose Dietary fiber, textiles
Hydroxypiperitone Monoterpenoid Phenolic hydroxyl Antioxidant supplements

Table 2: Inulin vs. FOS in Clinical Trials

Parameter Inulin (DP 10–60) FOS (DP 3–10)
Bifidobacteria 45% 30%
Gas Production Moderate High
Tolerance Threshold 15 g/day 10 g/day

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